molecular formula C12H10ClNO B417603 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde CAS No. 94856-39-0

2-Chloro-6,7-dimethylquinoline-3-carbaldehyde

Cat. No. B417603
CAS RN: 94856-39-0
M. Wt: 219.66g/mol
InChI Key: MRKMNOLGKUJUSJ-UHFFFAOYSA-N
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Description

2-Chloro-6,7-dimethylquinoline-3-carbaldehyde is a useful reactant in the synthesis of various organic compounds such as isoxazolo[5,4-b]quinoline derivatives, and 2-chloroquinolinyl-4-quinolinones . It represents an extremely interesting class of organic compounds that can be exploited as precursors and building blocks for the synthesis of a wide range of heterocyclic systems and potent antibiotics for microbial and cancer treatment .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the condensation of quinoline with hydroxylamine hydrochloride followed by treatment with thionyl chloride in DMF .


Molecular Structure Analysis

The molecular formula of this compound is C12H10ClNO . Its molecular weight is 219.67 .


Chemical Reactions Analysis

The chemical reactions of this compound are classified as addition, reduction, condensation, and substitution reactions . For example, heating of 2-chloro-3-formylquinolines in methanol containing potassium carbonate and iodine gives the respective esters .


Physical And Chemical Properties Analysis

This compound is a solid compound . Its SMILES string is Cc1cc2cc(C=O)c(Cl)nc2cc1C .

Scientific Research Applications

Synthesis and Chemical Properties

2-Chloroquinoline-3-carbaldehyde and its derivatives, including 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde, have been a focus in chemical research due to their significant synthetic applications. Recent advances in this area highlight the synthesis of quinoline ring systems and the construction of fused or binary quinoline-cored heterocyclic systems. These compounds have been evaluated for various biological applications and are pivotal in synthetic chemistry (Hamama, Ibrahim, Gooda, & Zoorob, 2018).

Biological and Medicinal Applications

The chemistry of 2-Chloroquinoline-3-carbaldehyde has been extensively explored for its potential in creating biologically important compounds. Research spanning from 1979 to 1999 and beyond has focused on the synthesis and reactions of this compound, leading to developments in organic and medicinal chemistry. These include the synthesis of compounds with potential antibacterial and antifungal properties (Abdel-Wahab & Khidre, 2012).

Green Chemistry Perspectives

An emphasis on green synthetic methods for 2-Chloroquinoline-3-carbaldehydes has been noted, utilizing microwave, ultrasound, and grinding/solvent-free methods. This approach is significant in reducing environmental impact and improving sustainability in chemical synthesis processes (Patel, Dholakia, & Patel, 2020).

Corrosion Inhibition

Research on 2-Chloroquinoline-3-carbaldehydes has also extended to the field of corrosion inhibition. Studies have shown that derivatives of this compound are effective in inhibiting the corrosion of metals in acidic environments, a valuable property in industrial applications (Lgaz et al., 2017).

Molecular Docking and Drug Design

The potential of 2-Chloroquinoline-3-carbaldehyde derivatives in drug design has been explored through molecular docking studies. These studies aim to understand the interaction of these compounds with biological targets, providing insights into their potential as therapeutic agents (Ghanei, Lari, Eshghi, & Saadatmandzadeh, 2016).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS classification . The signal word is “Warning” and it has hazard statement H302 .

Future Directions

It is certain that 2-chloroquinoline-3-carbaldehydes will continue to attract the attention of many researchers and that improvements in their synthesis, as well as novel transformations of these compounds, will be reported in the literature in the near future .

Mechanism of Action

properties

IUPAC Name

2-chloro-6,7-dimethylquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c1-7-3-9-5-10(6-15)12(13)14-11(9)4-8(7)2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRKMNOLGKUJUSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1C)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

94856-39-0
Record name 94856-39-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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